2-(1-Imidazolyl)-4'-(phenylthio)acetophenone
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Overview
Description
2-imidazol-1-yl-1-(4-phenylsulfanylphenyl)ethanone is a compound that features an imidazole ring, a phenylsulfanyl group, and an ethanone moiety. Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, which is known for its broad range of chemical and biological properties . The phenylsulfanyl group introduces sulfur into the compound, which can influence its reactivity and biological activity.
Preparation Methods
The synthesis of 2-imidazol-1-yl-1-(4-phenylsulfanylphenyl)ethanone can be achieved through various synthetic routes. Common methods for synthesizing imidazole derivatives include the Debus-Radziszewski synthesis, Wallach synthesis, and the dehydrogenation of imidazolines . These methods typically involve the use of alpha halo-ketones, amino nitriles, or glyoxal and ammonia as starting materials . Industrial production methods may involve optimizing these synthetic routes for higher yields and purity, often using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
2-imidazol-1-yl-1-(4-phenylsulfanylphenyl)ethanone can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the ethanone moiety can be reduced to form alcohols.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where the nitrogen atoms can be targeted by electrophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like alkyl halides. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-imidazol-1-yl-1-(4-phenylsulfanylphenyl)ethanone has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: It can be used in the development of pharmaceuticals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of 2-imidazol-1-yl-1-(4-phenylsulfanylphenyl)ethanone involves its interaction with molecular targets and pathways. The imidazole ring can bind to metal ions and enzymes, influencing their activity . The phenylsulfanyl group can interact with biological membranes and proteins, affecting their function. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
2-imidazol-1-yl-1-(4-phenylsulfanylphenyl)ethanone can be compared with other imidazole derivatives, such as:
Clemizole: An antihistaminic agent.
Etonitazene: An analgesic.
Omeprazole: An antiulcer agent. What sets 2-imidazol-1-yl-1-(4-phenylsulfanylphenyl)ethanone apart is the presence of the phenylsulfanyl group, which can impart unique chemical and biological properties.
Properties
CAS No. |
73932-19-1 |
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Molecular Formula |
C17H14N2OS |
Molecular Weight |
294.4 g/mol |
IUPAC Name |
2-imidazol-1-yl-1-(4-phenylsulfanylphenyl)ethanone |
InChI |
InChI=1S/C17H14N2OS/c20-17(12-19-11-10-18-13-19)14-6-8-16(9-7-14)21-15-4-2-1-3-5-15/h1-11,13H,12H2 |
InChI Key |
LNDAIUCQTGDFAK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)SC2=CC=C(C=C2)C(=O)CN3C=CN=C3 |
Origin of Product |
United States |
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